Crystal violet acts as a cationic dye, meaning it has a positive charge that attracts to the negatively charged phosphate groups in DNA []. This property makes it a valuable tool for staining cell nuclei, allowing researchers to visualize and quantify cellular DNA content. The intensity of the stain is proportional to the amount of DNA present, which can be helpful in studies investigating cell proliferation and cell cycle progression [].
By staining the nuclei of adherent cells (cells that grow attached to a surface), crystal violet allows researchers to perform cell counts. After staining and lysing (breaking open) the cells, the amount of released crystal violet can be measured using a spectrophotometer. This measurement correlates with the number of cells present in the sample [].
Crystal violet plays a significant role in microbiology research, particularly in bacterial identification:
Crystal violet is the primary stain used in the Gram staining technique, a cornerstone of bacterial classification []. This technique differentiates bacteria based on their cell wall structure. Crystal violet initially stains all bacteria, but subsequent steps using decolorizer and counterstain differentiate between Gram-positive and Gram-negative bacteria [].
Crystal violet can also be used in assays to assess the effectiveness of antimicrobial agents (antibiotics, antifungals). The dye binds to cells, and viable cells can take up the stain. By measuring the amount of crystal violet retained by the cells after treatment with an antimicrobial agent, researchers can determine the agent's efficacy in killing or inhibiting the growth of microorganisms [].
Crystal violet, also known as hexamethyl pararosaniline chloride, is a triarylmethane dye that exhibits a vibrant violet color when dissolved in water. It is characterized by its extensive system of alternating single and double bonds, which contributes to its color through a phenomenon called conjugational conformation. This compound has been historically significant in microbiology, particularly in the Gram staining process, where it serves as a primary stain for differentiating bacterial species based on their cell wall properties .
The chemical formula for crystal violet is C₅₅H₅₈ClN₄, and it has a molar mass of approximately 373.85 g/mol. The dye is soluble in water and alcohol but is insoluble in non-polar solvents. Its intense color is due to the presence of multiple aromatic rings that allow for resonance stabilization of the electronic structure, making it an effective dye for various applications .
Crystal violet's mechanism of action depends on the specific application.
Crystal violet exhibits significant biological activity, including:
Despite its historical importance, the use of crystal violet has declined with the advent of more effective and less toxic alternatives.
The synthesis of crystal violet can be achieved through several methods:
Crystal violet has a wide range of applications, including:
Studies have focused on understanding the interactions of crystal violet with various compounds:
Several compounds share structural similarities with crystal violet, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Violet 10B | Triarylmethane dye | Mixture of methylated pararosanilines |
Malachite Green | Triarylmethane dye | Used primarily as an antifungal agent |
Safranin O | Basic dye | Commonly used as a counterstain in Gram staining |
Fuchsine | Triarylmethane dye | Used in histology and microbiology |
Crystal violet stands out due to its specific application in Gram staining and its unique structural properties that allow for extensive resonance stabilization, contributing to its vibrant color. Its broad-spectrum antibacterial properties further distinguish it from similar compounds that may not possess the same level of efficacy against bacteria .
Corrosive;Irritant;Health Hazard;Environmental Hazard
Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.
Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.
"Chemnetbase - Dictionary of Drugs - Camptothecin".
Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.
"Chemnetbase - Dictionary of Drugs - Camptothecin".
"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.
"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.
"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.
Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.
M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.
G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.
Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.
H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.
A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.
"Camptothecin". DrugBank. Retrieved 9 October 2016.
D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.
M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.
Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.
Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.
F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.
M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.
M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.
Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.
"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.
Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.
Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.
New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.
Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).
Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).
Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).
Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).